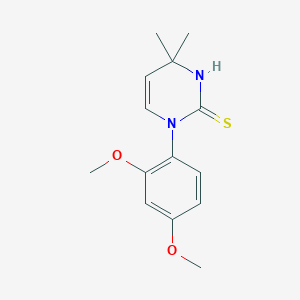
4,4-Dimethyl-1-(4-phenoxyphenyl)-1,4-dihydropyrimidine-2-thiol
Overview
Description
4,4-Dimethyl-1-(4-phenoxyphenyl)-1,4-dihydropyrimidine-2-thiol is an organic compound belonging to the class of organosulfur compounds. It is a colorless, odorless, and crystalline solid that is soluble in water and other polar solvents. This compound has been studied extensively for its potential applications in pharmaceuticals, biochemistry, and organic synthesis.
Scientific Research Applications
Synthesis and Structural Characterization
Several studies have focused on the synthesis of dihydropyrimidine derivatives, including compounds with similar structures to "4,4-Dimethyl-1-(4-phenoxyphenyl)-1,4-dihydropyrimidine-2-thiol." These compounds are synthesized through reactions that involve cyclization and modification processes, demonstrating the versatility and potential for chemical modification of dihydropyrimidines (Nishimura & Cho, 2014; Wang et al., 2008). The crystal structures of related dihydropyrimidine derivatives have also been examined, revealing insights into the conformational behaviors of these molecules in solid-state (Jasinski et al., 2013; Caignan et al., 2000).
Biological Activities
The potential biological activities of dihydropyrimidine derivatives have been investigated, with some studies focusing on their antifungal, antioxidant, and antihypertensive properties. For instance, research has shown that certain dihydropyrimidines exhibit inhibitory effects against specific types of fungi, suggesting their potential as antifungal agents (Jafar et al., 2017). Another study highlighted the antioxidant capabilities of dihydropyrimidines containing ferrocene or phenyl groups, indicating their potential in protecting DNA against oxidative damage (Wang & Liu, 2014). Moreover, certain dihydropyrimidines have been studied for their antihypertensive activity, contributing to the understanding of structure-activity relationships within this class of compounds (Rana et al., 2004).
properties
IUPAC Name |
6,6-dimethyl-3-(4-phenoxyphenyl)-1H-pyrimidine-2-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-18(2)12-13-20(17(22)19-18)14-8-10-16(11-9-14)21-15-6-4-3-5-7-15/h3-13H,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMMGVVPXXODSI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CN(C(=S)N1)C2=CC=C(C=C2)OC3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















